3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at positions 3 and 5, and a 3-nitrophenylmethyl group at position 1
Scientific Research Applications
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3-Nitrophenylmethyl Group: The final step involves the alkylation of the triazole ring with a 3-nitrophenylmethyl halide under basic conditions, such as using sodium hydride in dimethylformamide (DMF) at low temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate in a polar solvent such as DMF.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-1-[(3-aminophenyl)methyl]-1H-1,2,4-triazole.
Oxidation: Oxidized derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
- 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole
- 3,5-Dibromo-1-(4-nitrophenyl)-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a 3-nitrophenylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYSRXGWKIZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.